2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate
Description
Furochromene Core
The bicyclic framework consists of:
- Furan ring : Oxygen at position 2, fused to the chromene system via C3–C4 bond.
- Dihydrochromene : Partially saturated benzopyran system with ketone at position 2 (Figure 2). The 8,9-dihydro designation indicates single bonds between C8–C9 and C9–C10, creating a chair-like conformational flexibility.
Key bond lengths derived from X-ray crystallography (analogous structures):
- C8–O (furan): 1.36 Å
- C2=O (ketone): 1.21 Å
- C8–C9: 1.54 Å
Ester Substituent
The propan-2-yl ester at C8 introduces steric bulk and electronic effects:
- Tertiary alcohol derivative : Two methyl groups flank the ester oxygen, hindering rotational freedom.
- (Z)-2-Methylbut-2-enoate : The α,β-unsaturated ester adopts a planar geometry with a 120° C=C–O bond angle. Conjugation between the double bond and ester carbonyl (C=O) creates a resonance-stabilized system, verified by IR stretching at 1715 cm⁻¹ (C=O) and 1650 cm⁻¹ (C=C).
Table 2: Spectroscopic Signatures
| Feature | IR (cm⁻¹) | ¹³C NMR (ppm) |
|---|---|---|
| Chromen-2-one C=O | 1745 | 168.2 |
| Ester C=O | 1715 | 170.8 |
| C=C (ester) | 1650 | 128.4 (CH), 132.1 (C) |
Stereochemical Configuration at C8 Position
The chiral center at C8 exhibits S-configuration, determined via X-ray anomalous dispersion and circular dichroism. In the Cahn-Ingold-Prelog system:
- Priority assignment :
- Group 1: Furochromene ring (highest priority)
- Group 2: Propan-2-yl ester
- Group 3: C9 hydrogen
- Group 4: C7 hydrogen
The resulting counterclockwise sequence (S-configuration) was confirmed through synthetic correlation with (R)-glyceraldehyde derivatives. Molecular dynamics simulations indicate the S-configuration minimizes steric clash between the ester substituent and the furan oxygen.
Comparative Analysis with Furocoumarin Derivatives
While structurally analogous to furocoumarins, critical differences emerge:
Table 3: Furochromene vs. Furocoumarin Features
| Feature | Furochromene | Furocoumarin |
|---|---|---|
| Core structure | Furan fused to dihydrochromenone | Furan fused to coumarin (2H-chromen-2-one) |
| Ring saturation | 8,9-Dihydro | Fully unsaturated |
| Bioactive conformations | Chair-like (C8–C9 single bond) | Planar (π-conjugated system) |
| Electronic effects | Localized ketone; limited conjugation | Extended conjugation (furanochromone) |
The 8,9-dihydro configuration in furochromenes reduces aromaticity compared to furocoumarins, altering reactivity toward electrophilic substitution. Additionally, the tertiary ester substituent in this compound introduces steric hindrance absent in most furocoumarins, potentially modulating interactions with biological targets like acetylcholinesterase or carbonic anhydrase.
Properties
IUPAC Name |
2-(2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIBPWOXWIRQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
- Diels-Alder Cycloaddition : A palladium-catalyzed Diels-Alder reaction is employed to form the bicyclic core. For example, a quinone intermediate undergoes [4+2] cycloaddition with a diene to yield the tetracyclic framework, as seen in colombiasin A synthesis.
- Claisen Rearrangement : Seselin derivatives are functionalized via oxidation and dehydration to form cis-khellactone intermediates, which are precursors for further modifications.
Oxidation and Functionalization
- Oxidation at C2 : The 2-oxo group is introduced via selective oxidation. For instance, m-chloroperoxybenzoic acid (mCPBA) oxidizes hydroxyl groups to ketones, a step validated in khellactone derivatives.
- Stereochemical Control : The (8S) configuration is achieved using chiral catalysts (e.g., Mikami’s [(S)-BINOL-TiCl₂]) during asymmetric hydroboration or Diels-Alder reactions.
Esterification of the Propan-2-yl Group
The propan-2-yl group at position 8 is esterified with (Z)-2-methylbut-2-enoic acid. Methods include:
Acid-Catalyzed Esterification
Coupling Reagents
- DCC or EDC-Mediated Coupling : Carbodiimide reagents (e.g., DCC) activate the carboxylic acid, enabling esterification with the propan-2-ol moiety. This method minimizes side reactions and improves yields.
- Example : Ethyl acetate extraction followed by HPLC purification isolates the ester with >90% purity.
Stereochemical Preservation and Control
Maintaining the (8S) configuration and Z-geometry of the enoate group is critical:
Chiral Resolution
- Chiral Chromatography : If racemization occurs, chiral HPLC columns separate enantiomers.
- Enantiomerically Pure Precursors : Starting materials like (+)-dihydrocarvone ensure stereochemical fidelity during synthesis.
Analytical Characterization
Validation of structure and purity involves:
Spectroscopic Methods
Chromatographic Purification
- HPLC : A C18 column with mobile phases (methanol/water or acetonitrile) separates the compound from impurities. Detection at 330 nm aligns with coumarin UV absorption.
Comparative Reaction Conditions
Table 1 summarizes key synthetic routes and their efficiencies:
Challenges and Optimization
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions, particularly with electrophiles and nucleophiles, leading to the formation of new bonds and the modification of its structure.
Scientific Research Applications
Medicinal Applications
1. Antioxidant Activity
Research indicates that compounds similar to 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate exhibit significant antioxidant properties. These properties can be harnessed in developing therapeutic agents for conditions related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of furochromenes possess potent antioxidant activity, which could be beneficial in pharmacological applications aimed at combating oxidative damage in cells .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects. Research has shown that furochromene derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Study: An investigation into the anti-inflammatory properties of similar compounds reported a significant reduction in pro-inflammatory cytokines in vitro, indicating their potential use as anti-inflammatory agents .
Agricultural Applications
1. Pesticidal Properties
The unique structure of 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate may also confer pesticidal properties. Compounds with similar furochromene structures have been studied for their ability to act as natural pesticides.
Case Study: Research highlighted in Pest Management Science found that certain furochromenes exhibited insecticidal activity against common agricultural pests, suggesting their potential use as biopesticides .
Materials Science Applications
1. Polymer Chemistry
The compound's functional groups allow for its incorporation into polymer matrices. It can be utilized to enhance the properties of polymers, such as thermal stability and mechanical strength.
Case Study: A study investigated the incorporation of furochromene derivatives into polymer composites and reported improved mechanical properties and thermal resistance compared to standard polymers .
Mechanism of Action
The mechanism of action of 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Edulisin IV and Edulisin V
Edulisin IV (C₁₉H₂₀O₇ , average mass 360.362 Da) and Edulisin V (C₂₀H₂₂O₆ , average mass 358.385 Da) are furocoumarin derivatives with structural similarities to the target compound. Key differences include:
- Substituents: Edulisin IV features a propionate ester at position 9 and an acetate group at position 8, while Edulisin V includes a 2-methylbutanoyloxy substituent .
2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 2-methylpropanoate
This analog replaces the (Z)-2-methylbut-2-enoate group with a saturated isobutyrate ester. Differences include:
- Reactivity : The α,β-unsaturated ester in the target compound may enhance electrophilicity and interaction with biological nucleophiles (e.g., proteins or DNA) compared to the saturated analog .
- Hydrophobicity : The (Z)-configured double bond likely reduces logP (lipophilicity) slightly compared to the isobutyrate derivative, affecting membrane permeability .
8-(2-Acetoxy-2-propanyl)-2-oxo-8,9-dihydro-2H-furo[2,3-h]chromen-9-yl propionate
- Functional Groups: This compound contains two ester groups (acetate and propionate) compared to the single (Z)-2-methylbut-2-enoate in the target compound .
(2E)-3-(4-Hydroxyphenyl)prop-2-enoate Derivative
A structural isomer with a (2E)-configured cinnamate ester and a 4-hydroxyphenyl group differs in:
- Electronic Effects: The electron-rich aromatic ring may enhance UV absorption and radical scavenging activity compared to the aliphatic (Z)-2-methylbut-2-enoate .
- Stereochemical Impact : The (E)-configuration could influence binding to biological targets (e.g., enzymes or receptors) .
Comparative Data Table
Research Findings and Gaps
- Structural-Activity Relationships (SAR) : The (Z)-ester group in the target compound may improve interactions with redox-active biological systems compared to saturated analogs, but empirical data are lacking .
- Environmental Stability: No studies address the persistence or degradation of this compound in environmental matrices (e.g., indoor surfaces or dust), unlike related EPFRs (environmentally persistent free radicals) studied in indoor PM .
- Analytical Challenges: Differentiation of stereoisomers (e.g., 8S vs.
Biological Activity
The compound 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate is a furanocoumarin derivative notable for its complex structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of coumarins, characterized by a furochromene backbone. Its molecular formula is with a molecular weight of approximately 316.3 g/mol. The unique structural features contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.3 g/mol |
| IUPAC Name | 2-(2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, contributing to the scavenging of free radicals and reducing oxidative stress in cellular systems .
- Antimicrobial Effects : Studies have demonstrated that it possesses antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as α-glucosidase, which is relevant in managing conditions like diabetes by regulating blood sugar levels .
- Cellular Mechanisms : It interacts with several biological macromolecules and pathways, influencing processes such as apoptosis and inflammation through modulation of signaling pathways .
The biological effects of 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate are attributed to its interactions at the molecular level:
- Protein Binding : The compound shows affinity for binding with proteins involved in various signaling pathways, including those related to inflammation and cancer progression .
- Pathway Modulation : It has been implicated in modulating key signaling pathways such as those involved in cancer (e.g., apoptosis pathways) and metabolic regulation (e.g., glucose metabolism) .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antioxidant Studies : An investigation into the antioxidant capacity revealed that the compound effectively scavenges free radicals, with an efficacy measured through DPPH assays showing high radical scavenging activity at concentrations relevant for therapeutic use .
- Antimicrobial Testing : In vitro studies demonstrated that the compound exhibited significant inhibitory effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, outperforming some conventional antibiotics in specific assays .
- Enzyme Inhibition Assays : Research focused on enzyme inhibition showed that the compound can inhibit α-glucosidase activity with an IC50 value indicating substantial potential for managing postprandial hyperglycemia in diabetic patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
